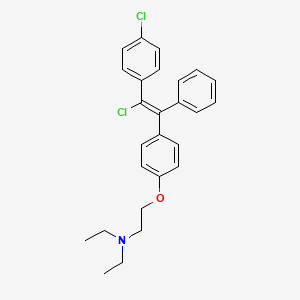
2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes chlorinated phenyl groups and an amine functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-2-(4-chlorophenyl)-1-phenylethene with 4-hydroxyphenyl-N,N-diethylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine involves its interaction with specific molecular targets within cells. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-phenylacetophenone
- 2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone
- 4-Chlorophenylacetic acid
Uniqueness
Compared to similar compounds, 2-(4-(2-Chloro-2-(4-chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine stands out due to its unique combination of chlorinated phenyl groups and an amine functional group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H27Cl2NO |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[4-[(Z)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C26H27Cl2NO/c1-3-29(4-2)18-19-30-24-16-12-21(13-17-24)25(20-8-6-5-7-9-20)26(28)22-10-14-23(27)15-11-22/h5-17H,3-4,18-19H2,1-2H3/b26-25- |
InChI Key |
DGYJRRRBRZXBGM-QPLCGJKRSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=C(C=C2)Cl)\Cl)/C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





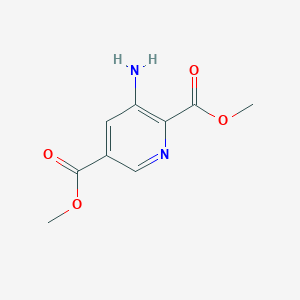
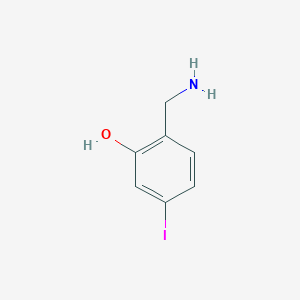

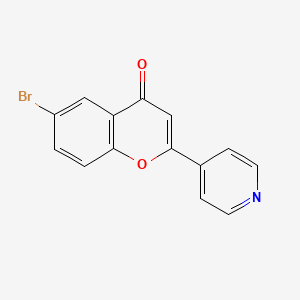
![Cyclobutanecarboxylic acid, 1-[[[(1S)-4-[(aminocarbonyl)amino]-1-[[[4-(hydroxymethyl)phenyl]amino]carbonyl]butyl]amino]carbonyl]-, ethyl ester](/img/structure/B14854549.png)
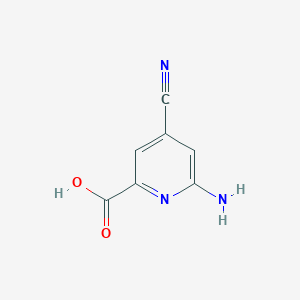
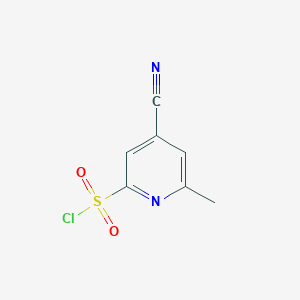
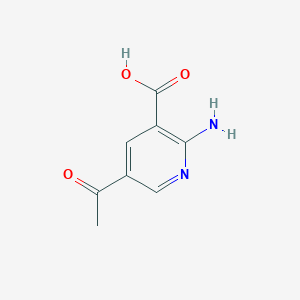
![potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)
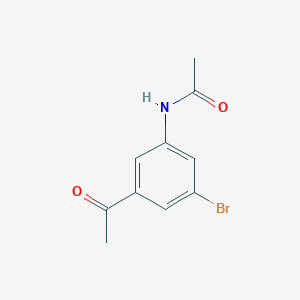
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B14854583.png)
